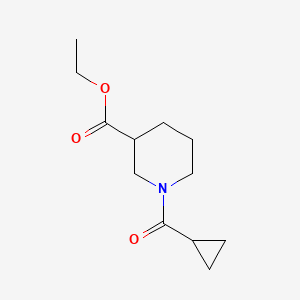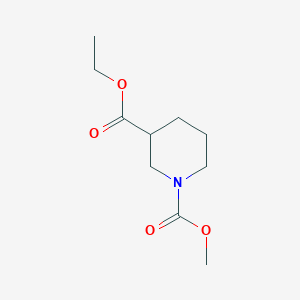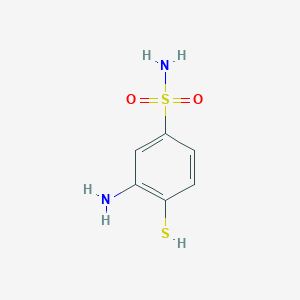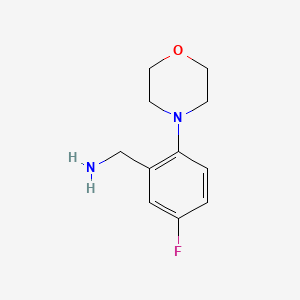
1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1171204-54-8 . It has a molecular weight of 293.19 . The IUPAC name for this compound is 1-(2-pyridinylmethyl)-3-piperidinecarboxylic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2.2ClH/c15-12(16)10-4-3-7-14(8-10)9-11-5-1-2-6-13-11;;/h1-2,5-6,10H,3-4,7-9H2,(H,15,16);2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is used in the synthesis of various compounds. For instance, its derivative, piperazine-2,6-dione, has been synthesized and evaluated for anticancer activity (Kumar et al., 2013).
- Its role in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines and their reactions has been explored, showcasing its versatility in chemical synthesis (Mekheimer et al., 1997).
- Research has also been conducted on its spectroscopic properties and quantum mechanical study, highlighting its significance in understanding molecular behavior (Devi et al., 2020).
Catalysis and Chemical Reactions
- The compound has been used in catalysis, such as in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, where it functions as a part of a nanomagnetic reusable catalyst (Ghorbani‐Choghamarani & Azadi, 2015).
- It also plays a role in the synthesis of zwitterionic pyridazine derivatives, demonstrating its utility in creating complex chemical structures (Yamazaki et al., 1971).
Pharmacological Research
- While excluding information related to drug use, dosage, and side effects, it's important to note that derivatives of this compound have been studied for their potential pharmacological properties, such as in antimicrobial and antimycobacterial activities (R.V.Sidhaye et al., 2011).
Electrochemistry
- This compound has been used as an additive in electrolytic coloring of anodized aluminum from tin(II) solutions, highlighting its applications in material science and electrochemistry (Moshohoritou et al., 1994).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride involves the reaction of pyridin-2-ylmethylamine with piperidine-3-carboxylic acid followed by the addition of dihydrochloride to form the final product.", "Starting Materials": [ "Pyridin-2-ylmethylamine", "Piperidine-3-carboxylic acid", "Dihydrochloride" ], "Reaction": [ "Step 1: Pyridin-2-ylmethylamine is reacted with piperidine-3-carboxylic acid in the presence of a suitable solvent and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid.", "Step 2: Dihydrochloride is added to the intermediate in the presence of a suitable solvent to form the final product, 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride.", "Step 3: The product is purified by recrystallization or other suitable methods." ] } | |
| 887444-94-2 | |
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-4-3-7-14(8-10)9-11-5-1-2-6-13-11/h1-2,5-6,10H,3-4,7-9H2,(H,15,16) |
Clave InChI |
WCGWEYKEDPTXOM-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)C(=O)O.Cl.Cl |
SMILES canónico |
C1CC(CN(C1)CC2=CC=CC=N2)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amine](/img/structure/B1438340.png)
![1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid](/img/structure/B1438343.png)

![4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid](/img/structure/B1438346.png)




